2-Methyl-6-(3-chlorophenoxy)aniline
Description
2-Methyl-6-(3-chlorophenoxy)aniline is a substituted aniline derivative characterized by a methyl group at the 2-position and a 3-chlorophenoxy moiety at the 6-position of the benzene ring.
Properties
Molecular Formula |
C13H12ClNO |
|---|---|
Molecular Weight |
233.69 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)-6-methylaniline |
InChI |
InChI=1S/C13H12ClNO/c1-9-4-2-7-12(13(9)15)16-11-6-3-5-10(14)8-11/h2-8H,15H2,1H3 |
InChI Key |
OLDCPNMHJWULAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=CC(=CC=C2)Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Methyl-6-(prop-1-en-2-yl)aniline (CAS#: 107859-36-9)
- Structure : Features a methyl group at position 2 and a propenyl group at position 6 .
- Molecular Formula : C₁₀H₁₃N (MW: 147.22 g/mol).
- Key Differences: The propenyl group introduces π-electron density, enhancing conjugation compared to the chlorophenoxy group in the target compound.
- Applications : Likely used in polymer chemistry or as a precursor for dyes due to its unsaturated side chain.
2-Chloro-N-[(3-methoxyphenyl)methyl]-6-(trifluoromethyl)aniline
- Structure : Contains a chloro substituent, a trifluoromethyl group at position 6, and a methoxybenzylamine side chain .
- Molecular Formula: C₁₅H₁₃ClF₃NO (MW: 315.72 g/mol).
- Key Differences: The trifluoromethyl group is strongly electron-withdrawing, creating a more polarized aromatic system than the target compound’s chlorophenoxy group.
- Applications : May serve as a pharmaceutical intermediate or agrochemical due to its fluorine content.
3-Chloro-N-{[2-(trifluoromethoxy)phenyl]methyl}aniline
- Structure : Combines a chloro substituent with a trifluoromethoxybenzyl group .
- Molecular Formula: C₁₄H₁₁ClF₃NO (MW: 301.69 g/mol).
- Key Differences: The trifluoromethoxy group (-OCF₃) is more electronegative than chlorophenoxy (-O-C₆H₄Cl), leading to stronger electron withdrawal. The benzylamine linkage may enhance solubility in polar aprotic solvents.
- Applications: Potential use in OLEDs or as a ligand in catalysis due to its electron-deficient aromatic system.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Electron Effects |
|---|---|---|---|
| 2-Methyl-6-(3-chlorophenoxy)aniline | ~235.7 (estimated) | -CH₃ (EDG), -O-C₆H₄Cl (EWG) | Balanced EDG/EWG interplay |
| 2-Methyl-6-(prop-1-en-2-yl)aniline | 147.22 | -CH₃ (EDG), -C₃H₅ (π-system) | Enhanced conjugation |
| 2-Chloro-N-[(3-methoxyphenyl)methyl]-6-(trifluoromethyl)aniline | 315.72 | -CF₃ (EWG), -OCH₃ (EDG) | Strong polarization |
| 3-Chloro-N-{[2-(trifluoromethoxy)phenyl]methyl}aniline | 301.69 | -OCF₃ (EWG), -CH₂- linker | Extreme electron withdrawal |
Notes:
- EDG : Electron-donating group; EWG : Electron-withdrawing group.
- The target compound’s chlorophenoxy group provides moderate electron withdrawal, making it less polarized than trifluoromethyl or trifluoromethoxy analogs but more reactive than purely alkyl-substituted anilines.
Application-Oriented Comparisons
OLED Materials
- Julolidyl-substituted DCJ derivatives (e.g., 4-(dicyanomethylene)-2-methyl-6-(julolidyl)pyran) exhibit red emission in OLEDs due to strong electron-donating julolidine groups .
- Trifluoromethyl-containing anilines (e.g., ) may serve as electron-transport layers due to their electron-deficient aromatic systems.
Agrochemical Intermediates
- Chlorinated anilines (e.g., and ) are common in herbicide synthesis. The target compound’s chloro and phenoxy groups align with structural motifs seen in chlorophenoxy herbicides like 2,4-D.
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